2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-6(9)4-11(10-5)8(2,3)7(12)13/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAOUFBTSUVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of 4-Bromo-3-methylpyrazole with Haloesters
The most direct method involves reacting 4-bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) with methyl 2-bromo-2-methylpropanoate under basic conditions:
Reaction Scheme
- Alkylation :
$$ \text{4-Bromo-3-methylpyrazole} + \text{CH}3\text{C(CH}3\text{)BrCOOCH}_3 \xrightarrow{\text{Base}} \text{Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate} $$ - Hydrolysis :
$$ \text{Ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid} $$
Conditions
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH)
- Temperature : 60–80°C for 12–24 hours
- Yield : ~50–70% (theoretical, dependent on steric hindrance)
Challenges :
- Tertiary carbon electrophiles exhibit low reactivity in S$$_\text{N}$$2 mechanisms due to steric hindrance.
- Competing elimination pathways may reduce yield.
Nucleophilic Substitution Using Tosylates
To mitigate low electrophilicity, the hydroxy precursor of the propanoic acid can be converted to a tosylate:
Reaction Scheme
- Esterification :
$$ \text{2-Hydroxy-2-methylpropanoic acid} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{Methyl 2-hydroxy-2-methylpropanoate} $$ - Tosylation :
$$ \text{Hydroxyester} \xrightarrow{\text{TsCl, Et}_3\text{N}} \text{Methyl 2-tosyloxy-2-methylpropanoate} $$ - Alkylation :
$$ \text{Tosylate} + \text{4-Bromo-3-methylpyrazole} \xrightarrow{\text{Base}} \text{Methyl ester intermediate} $$ - Hydrolysis :
$$ \text{Ester} \xrightarrow{\text{HCl}} \text{Target acid} $$
Conditions
Alternative Methods
Mitsunobu Reaction
The Mitsunobu reaction couples 4-bromo-3-methylpyrazole with 2-hydroxy-2-methylpropanoic acid ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$ \text{Pyrazole} + \text{HO-C(CH}3\text{)2COOCH}3 \xrightarrow{\text{DEAD, PPh}3} \text{Ester intermediate} $$
Limitations :
Grignard Reagent Approach
Forming a Grignard reagent from 4-bromo-3-methylpyrazole and reacting it with a ketone ester is theoretically plausible but impractical due to pyrazole’s instability under strongly basic conditions.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies suggest DMF outperforms THF in dissolving both the pyrazole and electrophile, while NaH provides faster deprotonation than K$$2$$CO$$3$$:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 80 | 68 |
| THF | K$$2$$CO$$3$$ | 60 | 52 |
Industrial-Scale Production Considerations
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Disadvantages |
|---|---|---|
| Haloester Alkylation | Simple, fewer steps | Low yields due to steric effects |
| Tosylate Substitution | Higher yields, milder conditions | Additional tosylation step |
| Mitsunobu Reaction | High regioselectivity | Expensive reagents |
Challenges and Limitations
- Steric Hindrance : Tertiary carbon center slows nucleophilic attack.
- Byproduct Formation : Elimination products (e.g., alkenes) require rigorous purification.
- Sensitivity of Bromine : Harsh conditions may lead to debromination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Carboxylic Acid Derivatives
| Compound Name | CAS Number | Substituents (Pyrazole Positions) | Additional Functional Groups | Molecular Formula |
|---|---|---|---|---|
| This compound | 925200-46-0 | 4-Br, 3-Me | 2-methylpropanoic acid | C₈H₁₁BrN₂O₂ |
| 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | 1005584-44-0 | 4-Br, 5-Me, 3-CF₃ | Propanoic acid | C₈H₈BrF₃N₂O₂ |
| 3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid | 1856030-59-5 | 4-Br, 3-(CHF₂) | 2-methylpropanoic acid | C₈H₉BrF₂N₂O₂ |
| 2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | 1006320-09-7 | 4-Cl, 3-Me (pyrazole); triazole-thioether | Propanoic acid | C₁₂H₁₆ClN₅O₂S |
Key Observations :
- Branching and Steric Effects: The 2-methylpropanoic acid moiety in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to linear propanoic acid chains in analogs .
- Heterocyclic Modifications : The triazole-thioether hybrid in 1006320-09-7 introduces sulfur-based reactivity and extended conjugation, likely altering biological target interactions .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 925200-46-0 | - | - | ~4.3* | 247.09 |
| 1005584-44-0 | - | - | ~3.8† | 307.06 |
| 1856030-59-5 | 1.76 | 394.0 | 4.26 | 283.07 |
| 1006320-09-7 | - | - | - | 329.81 |
*Estimated based on structural analogs; †Trifluoromethyl groups lower pKa due to increased electron withdrawal .
Key Observations :
- Acidity : The trifluoromethyl-substituted compound (1005584-44-0) exhibits a lower pKa (~3.8) than the target compound (~4.3), enhancing its solubility in basic environments .
- Thermal Stability : The higher predicted boiling point of 1856030-59-5 (394°C) compared to the target compound suggests stronger intermolecular forces due to fluorine substituents .
Key Observations :
- Synthetic Complexity : The trifluoromethyl and difluoromethyl analogs require specialized fluorination techniques, increasing synthesis costs compared to the target compound .
- Biological Relevance: The target compound’s role as an Elafibranor precursor highlights its niche in metabolic disorder therapeutics, whereas analogs with fluorine substituents are explored for targeted cancer therapies .
Biological Activity
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique chemical structure, has shown promise in various pharmacological applications, including antibacterial and anti-inflammatory effects.
The chemical formula for this compound is C8H11BrN2O2, with a molecular weight of 233.06 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C8H11BrN2O2 |
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of this compound, particularly against multidrug-resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for various derivatives of the compound:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Among these, compound 5d exhibited the highest potency, indicating that modifications to the pyrazole structure can significantly enhance antibacterial efficacy .
Anti-inflammatory and Analgesic Effects
In addition to its antibacterial properties, in vitro studies have suggested that this compound possesses notable anti-inflammatory and analgesic activities. For instance, a related pyrazolone derivative was found to have a percentage inhibition of inflammation at 69.56%, outperforming the standard drug indomethacin with a percentage inhibition of 66.24% .
Case Studies and Research Findings
A comprehensive study investigated the biological activity of several pyrazolone derivatives, including our compound of interest. The research utilized both in silico and in vitro methodologies to assess bioactivity:
- In Silico Studies : Various cheminformatics tools predicted favorable pharmacokinetic profiles and bioactivity scores for the compound.
- In Vitro Testing : The compound was tested against common pathogens, yielding significant antibacterial activity with an MIC as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimal synthetic routes for 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by bromination and coupling with a propanoic acid derivative. For example:
- Step 1 : Synthesis of 3-methyl-1H-pyrazole via cyclization of diketones/hydrazines.
- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .
- Step 3 : Alkylation with 2-methylpropanoic acid derivatives (e.g., methyl ester intermediates) under basic conditions.
Purification via column chromatography or recrystallization is critical. Yield optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C for bromination), or solvent polarity (e.g., DMF for coupling reactions) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR can confirm substitution patterns on the pyrazole ring (e.g., bromine-induced deshielding at C4) and the propanoic acid backbone (e.g., methyl group splitting patterns) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) is recommended for purity analysis. Use C18 columns and mobile phases like acetonitrile/water (0.1% TFA) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~287.05 for C₈H₁₁BrN₂O₂) and detect synthetic byproducts .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The 4-bromo group on the pyrazole ring enhances electrophilicity, making it susceptible to nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids). However, steric hindrance from the 3-methyl group may slow reactions. Kinetic studies under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) are advised to optimize cross-coupling efficiency .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL refine problematic data?
Crystallization may be hindered by the compound’s flexibility (propanoic acid chain) or polymorphism. Key steps include:
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.710–0.920 Å) to resolve heavy bromine atoms.
- Refinement : SHELXL employs constraints for disordered methyl groups and anisotropic displacement parameters for bromine. For twinned crystals, the TWIN/BASF commands in SHELXL improve R-factor convergence .
Hypothetical Data Table:
| Parameter | Value (Example) |
|---|---|
| Space group | P1̄ |
| R-factor | <0.05 |
| Z’ (asymmetric unit) | 1 |
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide structure-activity relationship (SAR) studies?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites.
- SAR Insights : Compare HOMO/LUMO gaps with analogs (e.g., chloro or fluoro substitutions) to assess redox stability. Docking studies with biological targets (e.g., enzymes) can prioritize substituents for bioactivity optimization .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures). Solutions:
Q. How are impurities or degradation products identified and quantified during stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then analyze via LC-MS.
- Hypothetical Impurities :
- Impurity A : Debrominated derivative (C₈H₁₁N₂O₂, [M+H]⁺ = 207.09).
- Impurity B : Oxidized pyrazole (e.g., N-oxide formation).
Use reference standards (e.g., USP guidelines) for spiking experiments .
Q. What in vitro assays are suitable for evaluating biological activity, given its structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
